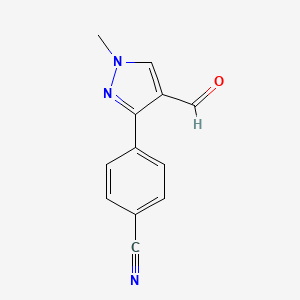

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

CAS No.: 1152508-50-3

Cat. No.: VC2548845

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152508-50-3 |

|---|---|

| Molecular Formula | C12H9N3O |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

| Standard InChI | InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |

| Standard InChI Key | JEJIMSCXLGDPSL-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

| Canonical SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

Introduction

Chemical Structure and Properties

Structural Composition

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile features a pyrazole ring system with strategic substitutions that define its chemical behavior. The compound contains a pyrazole core with a formyl group at the 4-position and a benzonitrile moiety at the 3-position. Additionally, a methyl group is attached to the nitrogen at position 1 of the pyrazole ring. This structural arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions.

The presence of both the formyl group and the nitrile functionality provides multiple handles for chemical modifications, making this compound versatile in organic synthesis applications. The pyrazole heterocycle serves as an important structural element that contributes to the compound's biological activities through its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets.

Physical and Chemical Characteristics

The compound is characterized by specific physical and chemical properties that influence its behavior in various applications. Based on available data, 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H9N3O |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 1152508-50-3 |

| IUPAC Name | 4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

| InChI Key | JEJIMSCXLGDPSL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

The compound's structure imparts specific reactivity patterns, with the formyl group susceptible to nucleophilic addition reactions and the nitrile group capable of undergoing both reduction and hydrolysis under appropriate conditions. The methyl substitution on the pyrazole nitrogen affects the electron distribution within the heterocycle, influencing its reactivity and binding properties.

Synthetic Methodologies

Laboratory Synthesis Routes

The synthesis of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile typically involves a multi-step process that requires precise reaction conditions and purification techniques. The general synthetic pathway includes three principal stages that build the molecular architecture systematically.

The initial stage involves the formation of the pyrazole ring through a [3+2] cycloaddition reaction. This reaction typically employs an alkyne and a nitrile imine as starting materials to construct the heterocyclic core. Following the formation of the pyrazole structure, the second stage introduces the formyl group via the Vilsmeier-Haack reaction. This step involves treating the pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperature conditions.

The final stage involves the attachment of the benzonitrile moiety, which completes the target molecule. This coupling reaction may utilize various methodologies, including palladium-catalyzed cross-coupling reactions that efficiently link the functionalized pyrazole with an appropriate benzonitrile precursor.

Optimization Strategies

Research into optimizing the synthesis of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile has focused on improving yield, reducing side reactions, and developing more environmentally friendly approaches. Key strategies include:

-

The use of continuous flow reactors to improve reaction efficiency and product consistency

-

Implementation of automated systems for precise control of reaction parameters

-

Development of catalytic methods that reduce the requirement for stoichiometric reagents

-

Exploration of green chemistry principles to minimize waste and hazardous materials

These optimization approaches are particularly important for scaling up production while maintaining consistent quality and purity of the final product.

Chemical Reactivity

Functional Group Transformations

The reactivity of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is largely determined by its key functional groups. Each of these groups can undergo selective transformations under appropriate conditions, expanding the compound's utility in synthetic chemistry.

The formyl group readily participates in oxidation reactions, converting to a carboxylic acid when treated with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This transformation generates 4-(4-carboxy-1-methyl-1H-pyrazol-3-yl)benzonitrile, which presents additional functionality for further modifications.

The nitrile functionality can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation methods. The resulting 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzylamine provides a primary amine handle for subsequent derivatization through amide formation or other nitrogen-based chemistry.

Additionally, the aromatic rings in the structure can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO3) can introduce a nitro group to produce 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)-2-nitrobenzonitrile, further diversifying the potential structural space accessible from this compound.

Reaction Mechanisms

The chemical transformations of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile proceed through established reaction mechanisms that are influenced by the electronic properties of the molecule. The formyl group, being electron-withdrawing, activates the adjacent carbon for nucleophilic attack, while the nitrile group also exerts an electron-withdrawing effect on the benzene ring.

In oxidation reactions, the mechanism typically involves nucleophilic attack by the oxidizing agent on the carbonyl carbon of the formyl group. Subsequent electron rearrangement leads to the formation of the carboxylic acid derivative. For reduction reactions involving the nitrile group, the mechanism generally involves nucleophilic addition to the carbon of the C≡N triple bond, followed by protonation steps to form the amine product.

The pyrazole ring's reactivity is influenced by the methyl substitution on one of the nitrogen atoms, which affects the electron distribution within the heterocycle and consequently its participation in chemical reactions.

Biological Activity

Pharmacological Properties

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile demonstrates significant biological activities that make it a compound of interest in pharmaceutical research. The biological profile of this compound stems from its unique structural features that enable specific interactions with biological targets.

Studies have indicated that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile exhibits antimicrobial properties, potentially offering activity against resistant bacterial strains. This antimicrobial action may relate to the compound's ability to interfere with essential bacterial processes through its interaction with specific proteins or enzyme systems.

The compound also shows anti-inflammatory effects, suggesting potential applications in treating inflammatory conditions. These effects may be mediated through inhibition of inflammatory signaling pathways or modulation of immune cell function.

Additionally, research suggests that the compound may function as a selective androgen receptor modulator (SARM), which is particularly relevant for hormone-related therapies. This selective modulation capability could prove valuable in developing treatments for conditions such as prostate cancer, where hormonal regulation plays a crucial role.

Structure-Activity Relationships

The biological activity of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is intricately linked to its structural features. Understanding these structure-activity relationships (SARs) is essential for rational design of derivatives with enhanced biological properties.

The pyrazole ring serves as a bioisostere for various pharmacophores and contributes to the compound's ability to interact with biological targets. The methyl substituent on the pyrazole nitrogen affects the electron distribution and lipophilicity of the molecule, influencing its membrane permeability and receptor binding characteristics.

The formyl group is capable of forming hydrogen bonds with target proteins, potentially enhancing binding affinity and specificity. Similarly, the nitrile group can act as a hydrogen bond acceptor and may participate in polar interactions within binding pockets of receptor proteins.

To better understand these relationships, comparative studies with structurally related compounds have been conducted, as summarized in the following table:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile | Methyl-substituted pyrazole with formyl and benzonitrile groups | Antimicrobial, anti-inflammatory, potential SARM |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine substitution on benzene ring | Selective androgen receptor modulation |

| 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | Lacks formyl group | Antimicrobial activity against resistant strains |

| 4-(4-formyl-1H-pyrazole)benzoic acid | Carboxylic acid instead of nitrile | Anti-inflammatory properties |

This comparison highlights how subtle structural modifications can significantly alter biological activity profiles, providing valuable insights for future drug design efforts.

Applications in Scientific Research

Medicinal Chemistry

In medicinal chemistry, 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile serves as a valuable scaffold for developing compounds with therapeutic potential. The combination of the pyrazole core with formyl and nitrile functionalities provides multiple sites for derivatization, enabling the synthesis of diverse analogs with potentially enhanced biological activities.

Researchers utilize this compound as a starting point for creating libraries of derivatives that can be screened for specific biological activities. The formyl group can participate in condensation reactions to form imines, oximes, or hydrazones, while the nitrile group can be transformed into various nitrogen-containing functionalities such as amidines or tetrazoles. These modifications allow medicinal chemists to fine-tune the pharmacological properties of the resulting compounds.

The pyrazole scaffold itself is present in numerous marketed drugs and clinical candidates, further highlighting the relevance of pyrazole-containing compounds like 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile in drug discovery efforts. The biological activities observed with this compound, particularly its antimicrobial and anti-inflammatory properties, suggest potential applications in developing novel therapeutics for infectious and inflammatory diseases.

Synthetic Chemistry

In synthetic chemistry, 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile serves as a versatile building block for constructing more complex molecular architectures. The presence of multiple functional groups allows for selective transformations and strategic modification of the molecular framework.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile with structurally related compounds provides insights into the effects of specific structural modifications on chemical and biological properties. One closely related compound is 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile, which differs by the absence of the methyl group on the pyrazole nitrogen.

The non-methylated analogue 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile (C11H7N3O, molecular weight 197.19 g/mol) exhibits different physical properties and potentially altered biological activity compared to the methylated version. The absence of the methyl group results in a secondary amine in the pyrazole ring, which can serve as a hydrogen bond donor, potentially enhancing interactions with certain biological targets .

Spectroscopic analysis of these compounds reveals distinct differences in their NMR spectra and mass fragmentation patterns. For instance, the predicted collision cross section (CCS) data for 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile shows values of 144.7 Ų for [M+H]+ and 139.3 Ų for [M-H]-, which provides valuable information for analytical identification and characterization .

Other structural analogues include compounds with variations in the substituents on the benzene ring or the pyrazole core. These modifications can significantly affect properties such as solubility, stability, and receptor binding affinity, highlighting the importance of systematic structural optimization in drug discovery efforts.

Functional Equivalents

Beyond strict structural analogues, 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile can be compared with functional equivalents that possess similar reactive groups arranged in different molecular frameworks. These comparisons help researchers understand the role of spatial arrangement in determining chemical reactivity and biological activity.

For example, 4-Formyl-3-methoxybenzonitrile (C9H7NO2, molecular weight 161.157 g/mol) contains both formyl and nitrile groups but lacks the pyrazole ring system. Instead, it features a methoxy group that alters the electronic properties of the molecule . This compound would exhibit different reactivity patterns and biological interactions compared to pyrazole-containing analogues.

Functional equivalents may also include compounds where the formyl group is replaced by other carbonyl-containing groups such as acetyl or propionyl, or where the nitrile is substituted with other electron-withdrawing groups. These variations provide a spectrum of compounds with tunable properties that can be exploited for specific applications in medicinal chemistry and materials science.

Analytical Characterization

Spectroscopic Methods

The complete characterization of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile typically involves multiple spectroscopic techniques that provide complementary information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, with characteristic signals in both proton and carbon spectra.

In the ¹H NMR spectrum, characteristic signals include those from the methyl group attached to the pyrazole nitrogen (typically appearing around δ 3.8-4.0 ppm), the aldehyde proton from the formyl group (around δ 9.8-10.0 ppm), the pyrazole ring proton (approximately δ 7.5-8.0 ppm), and the aromatic protons of the benzonitrile moiety (in the range of δ 7.0-8.0 ppm).

The ¹³C NMR spectrum exhibits distinctive signals for the carbonyl carbon of the formyl group (around δ 180-185 ppm), the nitrile carbon (around δ 115-120 ppm), and the various carbon atoms of the pyrazole and benzene rings. These spectral features collectively confirm the structural integrity of the compound and help identify any impurities or structural variations.

Infrared (IR) spectroscopy provides additional confirmation through characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the carbonyl group of the aldehyde (approximately 1680-1720 cm⁻¹). Mass spectrometry further validates the molecular formula through accurate mass determination, with the molecular ion peak at m/z 211 corresponding to the formula C12H9N3O.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile and for separating it from reaction mixtures or related compounds. High-Performance Liquid Chromatography (HPLC) is commonly employed for this purpose, typically using reversed-phase columns with appropriate mobile phase compositions.

Optimal HPLC conditions might include C18 columns with gradient elution using acetonitrile/water or methanol/water mixtures, often with a small percentage of formic acid or another modifier to improve peak shape. The compound typically exhibits good retention on such systems, with detection commonly performed using ultraviolet (UV) detectors at wavelengths where the compound shows strong absorption (often around 254-280 nm due to the aromatic and heterocyclic systems).

Thin-Layer Chromatography (TLC) serves as a rapid analytical tool for reaction monitoring and preliminary purity assessment. Typical TLC systems might employ silica gel plates with eluent mixtures such as ethyl acetate/hexane or dichloromethane/methanol in appropriate ratios. The compound can be visualized under UV light or through the use of appropriate staining reagents such as p-anisaldehyde or phosphomolybdic acid.

For more sophisticated analyses, particularly when dealing with complex mixtures or closely related analogues, techniques such as Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provide enhanced resolution and identification capabilities. These advanced methods are especially valuable in quality control processes and detailed structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume